2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride is a chemical compound known for its significant pharmacological and industrial applications. It is a derivative of quinoline, characterized by the presence of three methyl groups at positions 2, 2, and 4, and a hydrochloride group. This compound is widely used as an antioxidant in rubber and polymer industries due to its ability to prevent oxidative degradation.
Mechanism of Action
Target of Action
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a compound with significant pharmacological importance . It is known to have a wide array of properties including antibacterial, antidiabetic, antimalarial, and anti-inflammatory . It also acts as a lipid peroxidation inhibitor . .
Mode of Action
It is known that tmq and its derivatives function as powerful antioxidants , suggesting that they may interact with reactive oxygen species (ROS) and other free radicals in the body, neutralizing them and preventing oxidative damage.
Result of Action
TMQ is known to have significant antioxidant activity . It is used in the rubber industry as an effective industrial antioxidant . In the context of biological systems, antioxidants like TMQ can help protect cells from damage caused by harmful free radicals and reactive oxygen species.
Action Environment
The action of TMQ can be influenced by various environmental factors. For instance, in the rubber industry, TMQ is used as an antioxidant in styrene-butadiene rubber composites . The antioxidant activity of TMQ and its derivatives can be compared under different conditions, such as thermo-oxidative aging . .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in various biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride vary with different dosages in animal models
Metabolic Pathways
It is known to interact with enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with transporters or binding proteins, and it may also have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride typically involves the reaction of aniline with acetone and isobutylene oxide in the presence of a selected sulfonic acid silica catalyst . The reaction is carried out at temperatures ranging from 80 to 150°C over a period of 2 to 16 hours . The unreacted portion is continuously distilled off and recovered in the form of acetone .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of metal-modified catalysts has been explored to improve the scalability and efficiency of the synthesis process . the process remains cumbersome due to the use of harmful solvents and drastic reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant pharmacological and industrial applications .
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline
- 1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
Uniqueness
2,2,4-Trimethyl-1,2-dihydroquinoline hydrochloride is unique due to its specific structure, which imparts significant antioxidant properties. Compared to similar compounds, it is more effective in preventing oxidative degradation in industrial applications .
Properties
IUPAC Name |
2,2,4-trimethyl-1H-quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h4-8,13H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJJOLKDAUTQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=CC=CC=C12)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424938 | |
Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34333-31-8 | |
Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34333-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4-trimethyl-1,2-dihydroquinoline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the applications of 2,2,4-Trimethyl-1,2-Dihydroquinoline Hydrochloride outside of its potential medicinal uses?
A1: this compound, a quaternary ammonium compound, has been investigated for its use as a coagulant in the production of butadiene-styrene rubber latices []. This application leverages its ability to interact with and destabilize the latex particles, leading to coagulation.
Q2: Are there any studies exploring the structure-activity relationship of this compound and its analogues?
A2: While the provided abstracts don't offer details about the structure-activity relationship of this compound itself, one study focuses on developing EQ-6, a novel analogue of Ethoxyquin []. Although the specific structure of EQ-6 is not disclosed, this research suggests ongoing efforts to understand how modifications to similar chemical structures can impact their activity and potentially lead to improved therapeutic candidates.
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